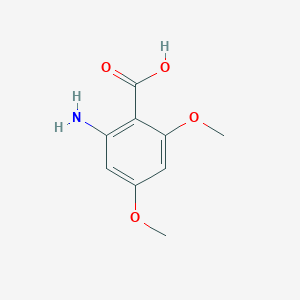

2-Amino-4,6-dimethoxybenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-amino-4,6-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBQKANLOSWJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470148 | |

| Record name | 2-amino-4,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21577-57-1 | |

| Record name | 2-amino-4,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4,6-dimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Reaction Kinetics and Thermodynamics

A comprehensive understanding of the reaction kinetics and thermodynamics of 2-Amino-4,6-dimethoxybenzoic acid is essential for optimizing its synthesis and for its application in further chemical transformations. However, detailed experimental and computational studies focusing specifically on the reaction kinetics and thermodynamics of this compound are not extensively available in publicly accessible literature. This section will, therefore, outline the key parameters and concepts that are critical for such an analysis and discuss related findings for structurally similar compounds to provide a contextual framework.

The study of reaction kinetics for this compound would involve determining the rate at which its reactions proceed, the factors influencing these rates, and the reaction mechanisms. Key kinetic parameters include:

Rate Constant (k): This value quantifies the speed of a chemical reaction. For reactions involving this compound, the rate constant would need to be determined empirically for each specific transformation, such as amidation, esterification, or other coupling reactions.

Reaction Order: This indicates how the rate of a reaction is affected by the concentration of each reactant. Understanding the reaction order is crucial for controlling the reaction and achieving desired yields.

Activation Energy (Ea): This is the minimum amount of energy required for a reaction to occur. It is a critical parameter for determining the temperature sensitivity of a reaction.

While specific kinetic data for this compound is scarce, studies on related compounds can offer insights. For instance, the synthesis of related benzamides often involves monitoring the reaction progress over time to determine the optimal reaction duration and temperature, which are practical applications of kinetic principles. chempap.org

The thermodynamic properties of this compound govern the energy changes that occur during its reactions and its relative stability. Important thermodynamic parameters include:

Enthalpy of Formation (ΔH°f): This is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A study on the related compound, 2-Amino-4,6-dimethoxypyrimidine (B117758), determined its standard enthalpy of formation, which is a key value for thermodynamic calculations. chempap.org

Gibbs Free Energy (ΔG): This parameter determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous reaction.

Entropy (ΔS): This is a measure of the disorder or randomness of a system.

Predicted thermodynamic data for this compound is available through computational models. These predictions can provide estimates of properties like the dissociation constant (pKa), which is crucial for understanding its acidic and basic properties in different solvents.

Predicted Thermodynamic Properties

| Property | Predicted Value | Notes |

| XlogP | 1.3 | A measure of lipophilicity. uni.lu |

| pKa | (Predicted) | The dissociation constant is a key indicator of the compound's acidity. |

This table contains computationally predicted data. Experimental values may vary.

The study of polymorphism in related molecules, such as 2,6-dimethoxybenzoic acid, highlights the importance of thermodynamics in the solid state. Different crystalline forms (polymorphs) of a compound can have different stabilities, melting points, and solubilities, which are all governed by thermodynamic principles.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, B3LYP, B3PW91)

Quantum chemical calculations are instrumental in predicting molecular properties. Methods like Density Functional Theory (DFT) with functionals such as B3LYP and B3PW91 are commonly employed for their balance of accuracy and computational cost.

Geometry Optimization

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 2-Amino-4,6-dimethoxybenzoic acid, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Without specific studies, the optimized geometry of this compound is not available.

Interpretation of Spectroscopic Data

Computational methods are frequently used to simulate and interpret spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating vibrational frequencies and chemical shifts, researchers can correlate theoretical spectra with experimental findings to confirm molecular structures. No such theoretical spectroscopic analysis for this compound has been reported.

Tautomeric Structure Determination

Tautomers are isomers of a compound that readily interconvert, and computational chemistry can predict the relative stabilities of different tautomeric forms. For this compound, potential tautomers could exist, but their relative energies and equilibrium populations have not been computationally investigated.

Intramolecular Interaction Analysis (e.g., Natural Bond Orbital (NBO) analysis)

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. researchgate.netsigmaaldrich.com This analysis provides a deeper understanding of the electronic delocalization and stability of the molecule. Specific NBO analysis data for this compound is not available.

Molecular Dynamics Simulations in Polymorphism Research

Molecular dynamics (MD) simulations can be used to study the behavior of molecules in the solid state, including the investigation of different crystalline forms, or polymorphs. nih.gov These simulations can provide insights into the stability and transformations between polymorphs. While polymorphism is a known phenomenon in related benzoic acid derivatives, there are no published MD simulation studies on the polymorphic behavior of this compound. nih.govresearchgate.netchemicalbook.com

Theoretical Prediction of Chemical Behavior and Reactivity

Computational chemistry also allows for the prediction of a molecule's reactivity through the analysis of its frontier molecular orbitals (HOMO and LUMO) and other reactivity descriptors. This information is valuable for understanding how a molecule will interact with other chemical species. However, a theoretical prediction of the chemical behavior and reactivity for this compound has not been documented in the available literature.

Based on the conducted research, there is no specific information available regarding the cohesive energy calculations and stability analysis of polymorphs for the chemical compound This compound .

The search results yielded information on related but distinct compounds, namely 2,6-dimethoxybenzoic acid and 2-Amino-4,5-dimethoxybenzoic acid . For instance, studies on 2,6-dimethoxybenzoic acid reveal the existence of three polymorphs, with Form I being the most stable. mdpi.com Research on this compound has explored its crystallization, the relative thermodynamic stability of its polymorphs, and the influence of additives on the polymorphic outcome. mdpi.com However, this information is not directly applicable to This compound .

Consequently, the section on "" focusing on "Cohesive Energy Calculations and Stability Analysis of Polymorphs" for This compound cannot be generated due to the absence of relevant scientific data in the provided search results.

Applications in Chemical Research and Development

Role as an Intermediate in Complex Organic Molecule Synthesis

In the realm of organic synthesis, 2-Amino-4,6-dimethoxybenzoic acid is a key starting material. exportersindia.com The presence of multiple functional groups—an amine, a carboxylic acid, and two methoxy (B1213986) ethers—on a benzene (B151609) ring provides numerous reaction sites. This functionality allows chemists to build intricate molecules through a variety of synthetic routes. cornell.edu

One notable application is its use in the synthesis of 2-amino-4,6-dimethoxybenzamide (B1287547). google.com This transformation highlights the utility of the benzoic acid derivative as a precursor to other valuable chemical intermediates. The process of converting the carboxylic acid group into an amide is a fundamental step in the creation of many complex organic structures. google.com The strategic placement of the amino and methoxy groups on the aromatic ring influences the reactivity and directs the outcomes of subsequent chemical modifications, making it a valuable tool for synthetic chemists aiming to access complex molecular frameworks. nih.gov

Contributions to Medicinal Chemistry and Pharmaceutical Research

The field of medicinal chemistry, which focuses on the design and synthesis of new pharmaceutical agents, heavily relies on versatile molecular building blocks. openaccessjournals.com Unusual amino acids and their derivatives, such as this compound, are considered fundamental components in modern drug discovery due to their structural diversity and functional group density. cornell.edu

This compound is an important intermediate in the synthesis of compounds with potential biological activity. google.com Its structure serves as a scaffold that can be chemically modified to create a library of related molecules. cornell.edu Medicinal chemists leverage the amine and carboxylic acid groups for peptide bond formation or other coupling reactions, while the dimethoxy substitutions can influence the compound's solubility, binding affinity to biological targets, and metabolic stability. openaccessjournals.comnih.gov This adaptability makes it a valuable starting point in hit-to-lead and lead optimization campaigns during the drug discovery process. cornell.edu

The development of new drugs often involves the synthesis of novel chemical entities. This compound and its derivatives play a role in this process as intermediates for therapeutic pharmaceutical compounds. google.com For instance, the related compound 2-amino-4,6-dimethoxybenzamide is a documented intermediate in the synthesis of oxamic acid derivatives, which have been investigated for the prevention of hypersensitivity in allergic reactions. google.com

A significant application of this compound is its role as a key intermediate in the synthesis of new cardiovascular agents. google.com Benzamide compounds, which can be derived from it, are used as building blocks for drugs targeting cardiovascular diseases. google.com The synthesis of these agents often requires precise chemical frameworks to effectively treat conditions like hypertension or heart failure, and intermediates like this provide the necessary molecular starting points. arborpharmchem.com

Research into treatments for neurodegenerative diseases and cerebral ischemia has explored various quinazolinone derivatives for their cerebroprotective effects. chimicatechnoacta.ru In a relevant study, the closely related compound 2-amino-4,5-dimethoxybenzoic acid was used as a starting material to synthesize a series of novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives. chimicatechnoacta.ru These compounds were then evaluated for their ability to protect the brain, with some showing significant activity. chimicatechnoacta.ru This demonstrates the potential of dimethoxyanthranilic acid scaffolds in the development of agents with cerebroprotective properties. chimicatechnoacta.ru

Applications in Agrochemical and Specialty Chemical Synthesis

Beyond pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry. exportersindia.com It is also used in the synthesis of specialty chemicals like dyestuffs. exportersindia.com Its structural features are leveraged to create active ingredients for herbicides and other crop protection products. google.comgoogle.com

A key related intermediate, 2-amino-4,6-dimethoxypyrimidine (B117758), is crucial for producing many sulfonylurea herbicides, including nicosulfuron, bensulfuron-methyl, and pyrazosulfuron-methyl. google.comgoogle.com This pyrimidine (B1678525) derivative is a known environmental transformation product of several major herbicides. nih.gov The synthesis of 2-amino-4,6-dimethoxypyrimidine can be achieved through various routes, and its high demand underscores the importance of its precursors in the agrochemical market. google.comresearchgate.netresearchgate.net The structural similarity suggests that this compound can be a potential precursor or building block in the synthetic pathways leading to such important agrochemicals.

Interactive Data Table: Applications of this compound and its Derivatives

| Application Area | Specific Use | Resulting Compound/Class | Reference |

| Organic Synthesis | Intermediate | 2-amino-4,6-dimethoxybenzamide | google.com |

| Medicinal Chemistry | Intermediate | Oxamic acid derivatives | google.com |

| Pharmaceuticals | Intermediate | New cardiovascular agents | google.com |

| Pharmaceuticals | Starting Material Scaffold | Cerebroprotective quinazolinones (from related isomer) | chimicatechnoacta.ru |

| Agrochemicals | Intermediate | Sulfonylurea herbicides (via 2-amino-4,6-dimethoxypyrimidine) | google.comgoogle.com |

| Specialty Chemicals | Intermediate | Dyestuffs | exportersindia.com |

Utility in Material Science Applications (e.g., Resins, Polymers)

While direct, extensive research on the specific use of this compound in the synthesis of resins and polymers is not widely documented in publicly available literature, its structural characteristics suggest potential applications in this field. The presence of both an amine and a carboxylic acid group allows it to act as a monomer in polymerization reactions. For instance, the amine group can react with acyl chlorides or epoxides, while the carboxylic acid can undergo esterification or amidation, leading to the formation of polyesters, polyamides, or other polymeric structures. These polymers could potentially exhibit unique properties due to the methoxy groups on the benzene ring, which can influence solubility, thermal stability, and optical properties.

Reagent in Chemical Research for Studying Reaction Mechanisms

This compound is a valuable tool for chemists studying reaction mechanisms. biosynth.com Its bifunctional nature allows for a variety of chemical transformations, providing insights into the intricacies of organic reactions. For example, it can be used to investigate the reactivity of the amino group in nucleophilic substitution or diazotization reactions, or the behavior of the carboxylic acid group in esterification or decarboxylation processes. The methoxy groups can also influence the electronic environment of the benzene ring, affecting the regioselectivity and rate of electrophilic aromatic substitution reactions. By studying the outcomes and intermediates of reactions involving this compound, researchers can gain a deeper understanding of fundamental chemical principles.

Use in Dyestuff Synthesis

A significant application of this compound and its related isomers lies in the synthesis of dyes. biosynth.comfishersci.ca The amino group on the aromatic ring is a key functional group for the formation of azo dyes, which constitute a large and important class of synthetic colorants. researchgate.netekb.eg The synthesis typically involves a two-step process: diazotization followed by coupling. ekb.eg

In the first step, the primary aromatic amine is treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. ekb.eg This diazonium salt is then reacted with a coupling component, which is an electron-rich species such as a phenol (B47542), an aromatic amine, or a β-ketoacid, to form the azo compound. ekb.eg The extended conjugation system created by the -N=N- azo group is responsible for the color of the dye. researchgate.net

The specific shade and properties of the resulting dye can be fine-tuned by varying the structure of the diazo component and the coupling component. The methoxy groups in this compound can act as auxochromes, modifying the color and fastness properties of the dye. researchgate.net Azo dyes find widespread use in the textile industry for coloring natural and synthetic fibers. ekb.egsciencepublishinggroup.com

Table 1: Key Steps in Azo Dye Synthesis

| Step | Description |

| Diazotization | The primary aromatic amine (e.g., this compound) is converted into a diazonium salt using nitrous acid at low temperatures. ekb.eg |

| Coupling | The diazonium salt is reacted with a coupling component (e.g., phenol, naphthol) to form the azo dye. ekb.eg |

Antioxidant Applications of Derivatives

Derivatives of dimethoxybenzoic acid have been investigated for their antioxidant properties. For instance, idebenone (B1674373), a synthetic analog of coenzyme Q which contains a dimethoxy-substituted quinone structure, has demonstrated the ability to scavenge various free radical species. nih.gov The antioxidant activity of such compounds is often attributed to the electron-donating nature of the hydroquinone (B1673460) form, which can redox cycle with free radicals to generate the less reactive quinone form. nih.gov This mechanism helps to prevent oxidative damage to biological molecules and cellular components, such as lipid peroxidation. nih.gov Research has shown that the antioxidant efficacy of idebenone is comparable to that of vitamin E. nih.gov

While direct studies on the antioxidant properties of this compound itself are limited, its structural similarity to compounds with known antioxidant activity suggests that its derivatives could be promising candidates for further investigation in this area.

Environmental Fate and Ecotoxicological Research Excluding Prohibited Elements

Degradation and Transformation Products

The environmental persistence of 2-Amino-4,6-dimethoxybenzoic acid is determined by its susceptibility to various degradation processes, including microbial breakdown and photodegradation. While specific studies on this compound are scarce, its functional groups provide clues to its potential transformation pathways. Aromatic compounds in the environment can be transformed through several mechanisms, leading to a variety of intermediate products before eventual mineralization to carbon dioxide and water. nih.gov

Microbial Degradation: Microorganisms are primary drivers of the breakdown of organic pollutants. nih.gov The degradation of this compound would likely involve initial attacks on its functional groups.

Amino Group: The amino group can undergo oxidation, which is a common step in the breakdown of aromatic amines. nih.gov

Methoxy (B1213986) Groups: The methoxy (-OCH3) groups are susceptible to cleavage through ether-cleavage reactions, often catalyzed by microbial enzymes. nih.gov This would result in the formation of hydroxyl groups, producing dihydroxybenzoic acid intermediates.

Aromatic Ring: Following initial modifications, the aromatic ring itself can be cleaved by dioxygenase enzymes, a critical step in the degradation of many aromatic compounds by bacteria. nih.govresearchgate.net This leads to the formation of aliphatic acids that can then enter central metabolic pathways like the TCA cycle. researchgate.net

Photodegradation: In aquatic environments, photolysis—degradation by light—can be a significant fate process. Aromatic amines and benzoic acid derivatives can absorb UV light, leading to their transformation. researchgate.netbenthamscience.com The presence of humic substances in natural waters can also influence photodegradation rates, sometimes acting as photosensitizers that accelerate the breakdown of organic molecules. acs.org The degradation kinetics are often influenced by factors like pH and the presence of other substances in the water. researchgate.net

Potential transformation products could include hydroxylated and demethylated derivatives, with further degradation leading to ring-cleavage products. The table below outlines plausible initial transformation reactions based on the compound's structure.

| Reaction Type | Functional Group Targeted | Potential Transformation Product(s) |

| O-Demethylation | Methoxy (-OCH3) | 2-Amino-4-hydroxy-6-methoxybenzoic acid |

| Hydroxylation | Aromatic Ring | Hydroxylated isomers of the parent compound |

| Deamination | Amino (-NH2) | 4,6-Dimethoxybenzoic acid |

| Ring Cleavage | Benzene (B151609) Ring | Aliphatic acid derivatives |

Methodologies for Assessing Environmental Fate in the Absence of Experimental Data

When experimental data on a chemical's environmental behavior are not available, predictive models known as Quantitative Structure-Activity Relationships (QSARs) are employed. ecetoc.org These computational tools estimate a chemical's properties and environmental fate based on its molecular structure.

QSARs are mathematical models that correlate a chemical's structural features with its physicochemical properties and biological activities. ecetoc.orgmdpi.com For environmental assessment, QSARs can predict key parameters that determine a substance's fate, transport, and potential for ecotoxicity.

Key Predicted Parameters:

Persistence: How long the chemical remains in the environment. This is often estimated by predicting its half-life in various environmental compartments (air, water, soil).

Bioaccumulation: The potential for the chemical to accumulate in living organisms. This is often predicted using the octanol-water partition coefficient (Kow), which indicates how a chemical distributes between an organic (fatty tissue) and an aqueous phase. ecetoc.org

Mobility: How the chemical moves through the environment. This is influenced by its solubility in water and its tendency to adsorb to soil and sediment.

The table below summarizes common methodologies used to predict environmental fate.

| Assessment Methodology | Description | Parameters Predicted | Relevance to this compound |

| QSAR Models | Mathematical models relating chemical structure to properties. ecetoc.org | LogKow (bioaccumulation potential), water solubility, biodegradability, soil adsorption coefficient (Koc). nih.gov | Provides initial estimates of persistence, bioaccumulation, and mobility in soil and water. |

| Multimedia Fate Models | Computer simulations that model the distribution of a chemical across different environmental compartments (air, water, soil, biota). | Environmental concentrations, persistence, and long-range transport potential. | Helps to understand where the chemical is likely to end up and how it will move through the environment. |

| Analog Approach | Using experimental data from structurally similar chemicals to infer the properties of the target chemical. | A wide range of environmental and toxicological endpoints. | Data from other substituted benzoic acids or aromatic amines can provide insights into potential degradation pathways and toxicity. nih.govbenthamscience.com |

These predictive tools are crucial for the early stages of chemical assessment and for prioritizing substances that may require more detailed experimental testing. ecetoc.org

Prioritization in Environmental Risk Assessment Frameworks

Given the vast number of chemicals in commerce, regulatory agencies use prioritization frameworks to identify substances that may pose a greater risk and thus require more immediate and detailed evaluation. setac.org These frameworks typically consider both a chemical's inherent hazard and the potential for exposure. mdpi.com

A chemical like this compound would be evaluated based on several criteria:

Hazard Assessment: This involves evaluating its potential to cause adverse effects in organisms. In the absence of specific data, this would be predicted using QSAR models for endpoints like aquatic toxicity. nih.gov

Exposure Assessment: This considers the sources, pathways, and extent of potential exposure. Key factors include the chemical's production volume, its use patterns (e.g., as an industrial intermediate), and its predicted environmental fate (persistence and mobility). oup.com

Chemicals are often ranked or scored based on these factors to determine if they are a high, medium, or low priority for a full risk evaluation. mdpi.com The U.S. Environmental Protection Agency (EPA), for example, uses such a process under the Toxic Substances Control Act (TSCA) to systematically evaluate existing chemicals. epa.gov

| Prioritization Criterion | Information Required | Potential Assessment for this compound |

| Persistence (P) | Predicted or measured environmental half-life. | Predicted to have moderate persistence based on its aromatic structure, but susceptible to microbial and photodegradation. |

| Bioaccumulation (B) | Predicted or measured Bioconcentration Factor (BCF) or LogKow. | PubChem predicts a LogP (a proxy for LogKow) of 1.3, suggesting a low potential for bioaccumulation. uni.lu |

| Toxicity (T) | Predicted or measured aquatic toxicity (e.g., LC50 for fish). | QSAR models for substituted benzoic acids and aromatic amines would be used to estimate toxicity. nih.govnih.gov |

| Production/Use Volume | Data on manufacturing and import quantities. | Its use as a building block in synthesis suggests it could be produced in industrial quantities. biosynth.com |

A substance with high persistence, high bioaccumulation potential, and high toxicity (a "PBT" chemical) would typically be considered a high priority for risk assessment.

Regulatory and Environmental Considerations in Industrial Applications

The industrial use of this compound, for instance as a building block for pharmaceuticals or dyes, is subject to chemical control regulations. biosynth.com In the European Union, this would fall under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), while in the United States, it is governed by the Toxic Substances Control Act (TSCA). oup.comepa.gov

These regulatory frameworks require manufacturers or importers to provide data on a chemical's properties, uses, and potential risks. oup.com For a substance produced in significant quantities, this would necessitate the development of a chemical safety report that includes an environmental risk assessment. oup.com

Key considerations for industrial applications include:

Waste Management: Industrial processes using this chemical must manage waste streams to prevent its release into the environment. This includes treating wastewater to degrade the compound and its byproducts. epa.gov

Green Chemistry: Modern chemical synthesis aims to use less hazardous materials and design processes that generate minimal waste. wipo.int The development of continuous synthesis methods and the use of greener reagents are part of this trend. wipo.int

Supply Chain Communication: Information about the potential environmental hazards of the chemical must be communicated down the supply chain via Safety Data Sheets (SDS) to ensure its safe handling and use in any subsequent products. oup.com

Product Innovation: There is a growing focus within the specialty chemicals industry on developing products with a lower environmental footprint, which includes considering the entire lifecycle of a chemical, from synthesis to disposal. engieimpact.com

常见问题

Q. What are the common synthetic routes for 2-amino-4,6-dimethoxybenzoic acid, and how can reaction conditions be optimized?

The compound is synthesized via condensation reactions, such as the modified condensation of monosubstituted malonic acid diesters with guanidine in sodium ethoxide. Optimization often involves the use of Vilsmeier–Haack–Arnold reagent for efficient deprotection of intermediates. Reaction parameters like temperature (e.g., 45°C) and solvent polarity must be controlled to enhance yield and purity . Post-synthetic characterization typically employs FT-IR and NMR spectroscopy to confirm functional groups and regioselectivity .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SXRD) is the primary method, with SHELX programs (e.g., SHELXL, SHELXS) used for structure solution and refinement. The monoclinic P21/c space group is commonly reported, with lattice parameters (e.g., a = 6.6358 Å, b = 7.5560 Å) derived from high-resolution data. Hydrogen-bonding networks are analyzed using Olex2 or Mercury software . For accurate refinement, high-resolution data (θ > 25°) and low R1 values (< 0.05) are prioritized .

Q. What spectroscopic techniques are critical for characterizing this compound’s molecular interactions?

Vibrational spectroscopy (FT-IR and Raman) identifies key functional groups, such as the carboxylic acid O–H stretch (~2500 cm⁻¹) and methoxy C–O vibrations (~1250 cm⁻¹). Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) validate experimental spectra and predict electronic properties. UV-Vis spectroscopy further probes π→π* transitions in the aromatic system .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound?

The compound forms cyclic hydrogen-bonded dimers via N–H⋯O and O–H⋯N interactions, as confirmed by graph set analysis (R₂²(8) motifs). These interactions dictate packing in the crystal lattice, stabilizing the monoclinic structure. Synchrotron-based X-ray studies reveal anisotropic displacement parameters for methoxy groups, indicating dynamic disorder in the solid state . Computational studies (e.g., Hirshfeld surface analysis) quantify interaction contributions (e.g., H⋯O contacts account for ~35% of total interactions) .

Q. What methods are used to assess the compound’s biological activity in vitro, and how are data contradictions resolved?

Pilot screening in immune-activated mouse peritoneal cells employs nitric oxide (NO) inhibition assays. IC₅₀ values (e.g., 2 μM for 5-fluoro analogs) are compared against controls like L-NAME. Contradictions between structural analogs (e.g., dichloro vs. dihydroxy derivatives) are resolved via SAR studies, focusing on substituent electronegativity and steric effects. Dose-response curves and viability assays (e.g., MTT) ensure activity is not cytotoxicity-driven .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

DFT-based frontier molecular orbital (FMO) analysis calculates HOMO-LUMO gaps to predict sites for electrophilic attack. For example, the amino group’s HOMO (-5.2 eV) indicates nucleophilic reactivity, while methoxy substituents direct para/ortho substitution. Solvent effects (e.g., polar aprotic vs. protic) are modeled using COSMO-RS to optimize reaction pathways .

Q. What strategies address challenges in crystallizing this compound for non-linear optical (NLO) applications?

Slow evaporation from aqueous or ethanol solutions produces high-quality single crystals. HR-XRD confirms crystalline perfection, with dislocation densities < 10³ cm⁻². Thermal analysis (TGA/DSC) ensures stability up to 185°C, critical for NLO device integration. Second harmonic generation (SHG) efficiency is measured using Kurtz-Perry powder method, with results benchmarked against KDP .

Data Contradiction Analysis

- Biological Activity Discrepancies : While 2-amino-4,6-dichloropyrimidines show potent NO inhibition (IC₅₀ = 2–36 μM), their dihydroxy analogs are inactive. This suggests halogen substituents enhance bioactivity via electron-withdrawing effects or improved membrane permeability .

- Crystallographic Disorder : Methoxy groups exhibit positional disorder in some structures, resolved by refining occupancy factors and using TWINABS for data correction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。